![molecular formula C8H12FNO B14149062 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide CAS No. 88888-22-6](/img/structure/B14149062.png)
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobicyclo[221]heptane-1-carboxamide is a fluorinated organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The resulting 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid can then be converted to the carboxamide derivative through standard amide formation reactions using reagents like thionyl chloride followed by ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: Formation of 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid or ketones.
Reduction: Formation of 4-fluorobicyclo[2.2.1]heptane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structure.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics.
作用機序
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong interactions with biological targets .
類似化合物との比較
Similar Compounds
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Bicyclo[2.2.1]heptane-1-carboxamide: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in the development of new materials and pharmaceuticals .
特性
CAS番号 |
88888-22-6 |
|---|---|
分子式 |
C8H12FNO |
分子量 |
157.19 g/mol |
IUPAC名 |
4-fluorobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C8H12FNO/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H2,10,11) |
InChIキー |
SHMQMLHLFGDBFC-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C2)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
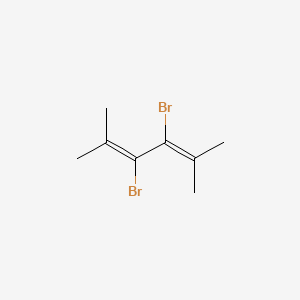
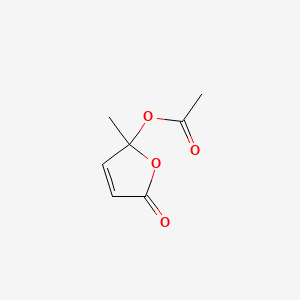
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)
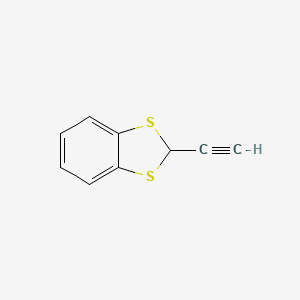
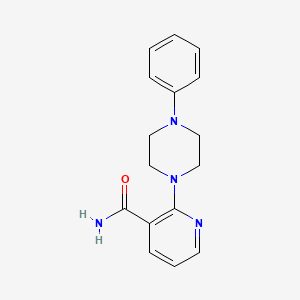
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
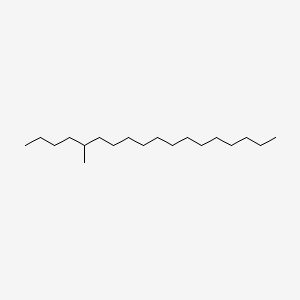

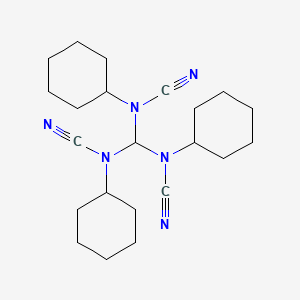
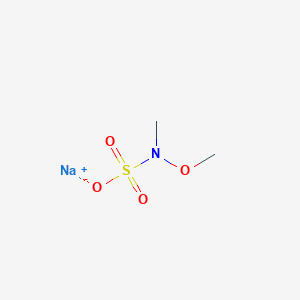
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
